1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Catalog No.
S12352357
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan...

Product Name

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

IUPAC Name

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-2-3-11(14)6-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3

InChI Key

GIRNJPQDXBBBSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)O

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound characterized by its unique isoquinoline structure, which features a hydroxyl group at the 7-position and an ethanone functional group. The molecular formula for this compound is C9H11NO2C_9H_{11}NO_2, and it has a molecular weight of approximately 163.17 g/mol. This compound is part of a broader class of 3,4-dihydroisoquinolin-2(1H)-yl derivatives, which have garnered interest due to their potential biological activities and therapeutic applications .

The reactivity of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be attributed to the presence of both the hydroxyl and carbonyl functional groups. Common reactions include:

  • Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, forming larger molecular structures.

These reactivity patterns are significant in synthetic organic chemistry and medicinal chemistry contexts .

Research indicates that compounds related to 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibit various biological activities. Notably:

  • Neuroprotective Effects: Some studies suggest that derivatives may have potential in treating neurodegenerative diseases such as Parkinson's disease due to their ability to modulate neurotransmitter systems .
  • Antioxidant Properties: The compound's structure allows it to act as an antioxidant, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Activity: There is emerging evidence that some isoquinoline derivatives possess antimicrobial properties, making them candidates for further pharmacological investigation.

These activities highlight the compound's potential as a lead for drug development .

The synthesis of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several methods:

  • Starting from Isoquinoline Derivatives:
    • A common method involves the reduction of isoquinoline followed by acetylation using acetic anhydride or acetyl chloride.
  • Multi-step Synthesis:
    • Involves forming the dihydroisoquinoline backbone first, followed by hydroxylation and subsequent acetylation.
  • Use of Catalysts:
    • Catalytic methods using palladium or nickel catalysts can facilitate various steps in the synthesis process, improving yields and selectivity .

The applications of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone span several fields:

  • Pharmaceutical Development: Due to its potential neuroprotective properties, it is being explored for use in medications for neurological disorders.
  • Chemical Research: As a synthetic intermediate in the preparation of more complex molecules in organic chemistry.
  • Biological Studies: Utilized in research investigating the mechanisms of action of isoquinoline derivatives on biological systems .

Interaction studies involving 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone primarily focus on its binding affinity to various receptors and enzymes. Preliminary studies indicate:

  • Receptor Binding: The compound may interact with dopamine receptors, which is crucial for its potential application in treating Parkinson's disease.
  • Enzyme Inhibition: It has been reported that certain isoquinoline derivatives can inhibit enzymes involved in neurotransmitter metabolism, suggesting a mechanism for their neuroprotective effects .

Several compounds share structural similarities with 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. Here are some notable examples:

Compound NameStructureUnique Features
7-Hydroxy-3,4-dihydroquinolin-2(1H)-oneStructureLacks the ethanone group; known for its antibacterial properties.
3-Hydroxy-N-methylisoquinolineStructureContains a methyl group; studied for its analgesic effects.
6-Methoxy-3,4-dihydroisoquinolineStructureMethoxy substituent; explored for anti-cancer activity.

The uniqueness of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone lies in its specific hydroxyl and carbonyl functional groups that confer distinct biological activities compared to these similar compounds .

Molecular Characterization

1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone features a partially saturated isoquinoline scaffold with a hydroxyl group at position 7 and an acetyl moiety at the nitrogen atom. The molecular formula is C₁₁H₁₃NO₂, with a molar mass of 191.23 g/mol. The hydroxyl group introduces polarity, while the acetylated nitrogen and aromatic system contribute to lipophilicity.

The IUPAC name, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, reflects its bicyclic structure, where the nitrogen atom resides at position 2 of the dihydroisoquinoline ring. Key structural features include:

  • A benzene ring fused to a partially saturated piperidine ring
  • A hydroxyl group at position 7 on the aromatic ring
  • An acetyl group (-COCH₃) attached to the nitrogen atom

Table 1: Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₁H₁₃NO₂
Molar Mass191.23 g/mol
Key Functional GroupsHydroxyl, acetyl, tertiary amine
Aromatic SystemDihydroisoquinoline

Spectroscopic Signatures

While experimental spectral data for this compound remain unpublished, analogous isoquinoline derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), acetyl methyl (δ 2.1–2.3 ppm), and hydroxyl proton (δ 5.0–5.5 ppm, exchangeable)
  • ¹³C NMR: Carbonyl carbon (δ 195–205 ppm), aromatic carbons (δ 110–150 ppm), methyl group (δ 20–25 ppm)
  • IR: Stretching vibrations for O-H (3200–3600 cm⁻¹), C=O (1680–1750 cm⁻¹), and C-N (1250–1350 cm⁻¹)

The stereoelectronic effects of the acetyl group likely influence the molecule’s conformational preferences, potentially stabilizing boat-like configurations in the dihydroisoquinoline system.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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